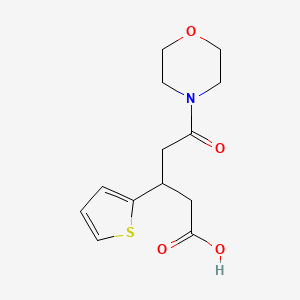![molecular formula C17H16F2N2O2 B6505714 2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine CAS No. 1428380-00-0](/img/structure/B6505714.png)
2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine (DFBP) is a synthetic organic compound with a wide range of applications in scientific research. It is a fluorinated derivative of 4-piperidone and has been used in a variety of research applications, including drug discovery, drug delivery, and biochemistry. The compound has been studied extensively in recent years due to its unique properties, which make it an ideal candidate for a variety of research applications.
科学的研究の応用
2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biochemistry. In drug discovery, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In drug delivery, this compound has been used to improve the solubility and permeability of drugs, as well as to increase the bioavailability of drugs in the body. In biochemistry, this compound has been used to study the structure and function of proteins, as well as to study the mechanisms of action of drugs.
作用機序
The mechanism of action of 2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine is not fully understood. However, it is believed that this compound binds to proteins in the body, resulting in the inhibition or activation of certain biochemical pathways. This binding can result in a variety of physiological effects, depending on the target protein.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro, this compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and cyclooxygenase-3 (COX-3). In vivo, this compound has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the risk of certain cancers.
実験室実験の利点と制限
2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively stable and can be stored for long periods of time without significant degradation. Additionally, this compound is water-soluble and can be easily incorporated into aqueous solutions. A limitation of this compound is that it is relatively expensive, making it cost-prohibitive for some research applications.
将来の方向性
There are a number of potential future directions for research involving 2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine. These include further studies on the mechanism of action of this compound, as well as studies on the potential therapeutic applications of this compound. Additionally, further studies on the biochemical and physiological effects of this compound could lead to the development of novel therapeutic agents. Finally, further studies on the synthesis of this compound could lead to the development of more cost-effective methods for producing the compound.
合成法
2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine can be synthesized through a variety of methods, including the reaction of 4-piperidone with 3,4-difluorobenzoyl chloride, the reaction of 4-piperidone with 3,4-difluorobenzaldehyde, and the reaction of 4-piperidone with 3,4-difluorobenzoic acid. The most commonly used method is the reaction of 4-piperidone with 3,4-difluorobenzoyl chloride, which yields this compound as the major product.
特性
IUPAC Name |
(3,4-difluorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-5-4-12(11-15(14)19)17(22)21-9-6-13(7-10-21)23-16-3-1-2-8-20-16/h1-5,8,11,13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPRPUWVKKKDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B6505643.png)
![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6505653.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6505659.png)

![3-(thiophen-2-yl)-4-{[2-(thiophen-3-yl)ethyl]carbamoyl}butanoic acid](/img/structure/B6505668.png)
![4-{[(1-methanesulfonylpiperidin-4-yl)methyl]carbamoyl}-3-(thiophen-2-yl)butanoic acid](/img/structure/B6505669.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6505674.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B6505685.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B6505688.png)
![N-[2-(furan-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6505692.png)
![N'-(3-chloro-2-methylphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide](/img/structure/B6505704.png)
![3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea](/img/structure/B6505710.png)
![N-benzyl-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6505728.png)
![3,3-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)butan-1-one](/img/structure/B6505732.png)